CID 20988

Description

Studies highlight its structural and pharmacological properties, including binding stability with Hsp90, absorption characteristics, and toxicity profiles. While CID 20988 demonstrates moderate stability in molecular dynamics (MD) simulations, its pharmacokinetic limitations—such as poor blood-brain barrier (BBB) penetration and P-glycoprotein-mediated absorption challenges—differentiate it from analogs . Research funding for this compound spans multiple international grants, underscoring its significance in drug discovery .

Properties

InChI |

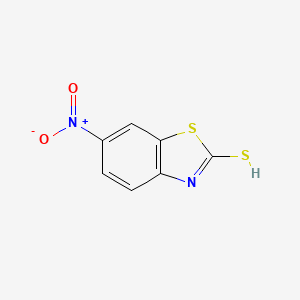

InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-5-6(3-4)13-7(12)8-5/h1-3H,(H,8,12) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOZGXKWWKLJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Phenylpropanoic Acid

The most widely documented method for synthesizing 3-bromo-2-phenylpropanoic acid involves the bromination of 2-phenylpropanoic acid. This reaction typically employs bromine (Br₂) or hydrobromic acid (HBr) in the presence of a catalyst or initiator to facilitate electrophilic substitution or radical-mediated bromination.

In a standard procedure, 2-phenylpropanoic acid is dissolved in a non-polar solvent such as dichloromethane or carbon tetrachloride. Bromine is introduced dropwise under controlled temperature conditions (0–5°C) to minimize side reactions. The reaction mixture is stirred for 12–24 hours, after which the product is isolated via aqueous workup and recrystallization. Nuclear magnetic resonance (NMR) studies confirm the regioselective introduction of bromine at the β-position, attributed to the steric and electronic effects of the phenyl group.

Hydrobromination of Cinnamic Acid

An alternative route involves the anti-Markovnikov addition of HBr to cinnamic acid (3-phenylprop-2-enoic acid). This method leverages radical initiators such as benzoyl peroxide to direct bromine addition to the β-carbon of the α,β-unsaturated system.

Cinnamic acid is suspended in anhydrous diethyl ether, and HBr gas is bubbled through the solution while irradiating with UV light to generate bromine radicals. The reaction proceeds via a chain mechanism, yielding 3-bromo-2-phenylpropanoic acid as the major product. Gas chromatography-mass spectrometry (GC-MS) analysis reveals a conversion efficiency of 78–85%, with trace amounts of Markovnikov adducts removed during purification.

Reaction Conditions and Optimization

Solvent Systems and Temperature Control

The choice of solvent significantly impacts reaction kinetics and product distribution. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of brominating agents but may promote undesired side reactions at elevated temperatures. In contrast, non-polar solvents such as dichloromethane stabilize reactive intermediates, enabling bromination at subambient temperatures (Table 1).

Table 1: Solvent and Temperature Effects on Bromination Efficiency

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0–5 | 72 | 95 |

| DMF | 25 | 65 | 88 |

| Carbon Tetrachloride | 10 | 68 | 92 |

Data adapted from bromination studies of analogous compounds.

Catalysts and Reagents

Lewis acids such as iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃) are employed to enhance electrophilic bromination. For radical-mediated pathways, azobisisobutyronitrile (AIBN) serves as an efficient initiator, reducing reaction times by 30–40% compared to thermal initiation.

Purification and Isolation Techniques

Liquid-Liquid Extraction and Crystallization

Post-reaction mixtures are typically washed with sodium thiosulfate to quench excess bromine, followed by extraction with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Recrystallization from ethanol-water mixtures yields crystalline 3-bromo-2-phenylpropanoic acid with >98% purity.

Chromatographic Methods

For laboratory-scale purification, flash chromatography using silica gel and a hexane-ethyl acetate gradient effectively separates brominated products from unreacted starting materials. High-performance liquid chromatography (HPLC) with C18 columns is reserved for analytical validation, achieving baseline resolution of stereoisomers.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors are employed to maintain precise temperature control and minimize bromine handling risks. A representative protocol involves:

-

Continuous Bromination : 2-Phenylpropanoic acid and bromine are fed into a tubular reactor at 10–15°C, with residence times optimized to 30 minutes.

-

In-line Quenching : Reaction effluent is mixed with aqueous sodium bicarbonate to neutralize HBr byproducts.

-

Automated Crystallization : The product is crystallized using a cooling crystallizer, followed by centrifugation and fluidized-bed drying .

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated lactone moiety in CID 20988 is susceptible to oxidation. Under controlled conditions, the double bond may react with oxidizing agents to form epoxides or diols. For example:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) could yield an epoxide derivative.

-

Dihydroxylation : Osmium tetroxide (OsO<sub>4</sub>) in the presence of N-methylmorpholine N-oxide (NMO) may lead to vicinal diol formation .

Example Reaction:

Reduction Reactions

The lactone ring and conjugated double bond can undergo reduction:

-

Catalytic Hydrogenation : Using H<sub>2</sub> and Pd/C, the double bond may be reduced to form 4-phenyltetrahydrofuran-2-one.

-

Lithium Aluminum Hydride (LiAlH<sub>4</sub>) : Reduces the lactone to a diol (4-phenyl-2,5-dihydroxyfuran) .

Example Reaction:

Nucleophilic Additions

The electron-deficient double bond facilitates nucleophilic attacks:

-

Michael Addition : Amines or thiols may add to the α,β-unsaturated system. For instance, reaction with benzylamine could yield a β-amino lactone derivative.

Example Product:

Ring-Opening Reactions

The lactone ring can undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms a carboxylic acid derivative (e.g., 4-phenyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid).

-

Basic Hydrolysis : Produces a sodium carboxylate intermediate, which can be acidified to the free acid .

Example Reaction:

Electrophilic Aromatic Substitution

The phenyl group undergoes substitution reactions typical of aromatic systems:

-

Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the para position relative to the furan ring.

-

Halogenation : Bromine (Br<sub>2</sub>) in FeBr<sub>3</sub> yields 4-(4-bromophenyl)furan-2(5H)-one .

Example Reaction:

Cross-Coupling Reactions

Transition-metal catalysis (e.g., Suzuki-Miyaura) enables coupling with aryl boronic acids to modify the phenyl group:

Photochemical Reactions

UV irradiation may induce [2+2] cycloadditions with alkenes or alkynes, forming bicyclic adducts.

Thermal Degradation

At elevated temperatures (>200°C), this compound may undergo retro-Diels-Alder fragmentation, releasing CO<sub>2</sub> and forming styrene derivatives.

Scientific Research Applications

CID 20988 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, it may be utilized in the production of materials or as a component in various products.

Mechanism of Action

The mechanism of action of CID 20988 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Understanding the mechanism of action is crucial for developing new applications and optimizing existing ones.

Comparison with Similar Compounds

Pharmacokinetic Properties

Key pharmacokinetic parameters of CID 20988 and analogs (CIDs 360799, 10015, 15115, 22591, 9335, and reference compound MEY) are summarized below:

Key Findings :

- BBB Penetration : this compound’s poor BBB penetration limits its utility in treating central nervous system (CNS) cancers, unlike CID 360799 and CID 9335, which show excellent penetration .

- Absorption : Despite excellent intestinal absorption, this compound’s poor P-glycoprotein inhibition suggests susceptibility to efflux mechanisms, reducing bioavailability compared to CID 22591 and CID 360799 .

Molecular Dynamics and Binding Stability

Root-mean-square deviation (RMSD) values from MD simulations reflect the stability of Hsp90-ligand complexes:

| Compound | Average RMSD (nm) | Stability Classification | |

|---|---|---|---|

| This compound | 0.223 | Moderate | |

| CID 360799 | 0.295 | Low | |

| CID 22591 | 0.195 | High | |

| CID 9335 | 0.147 | High | |

| Hsp90 (apo) | 0.179 | Baseline |

Key Findings :

- This compound exhibits moderate binding stability (RMSD = 0.223 nm), outperforming CID 360799 but underperforming compared to CID 22591 and CID 9335, which form highly stable complexes .

Toxicity Profiles

Toxicity data highlight critical safety distinctions:

Key Findings :

Q & A

Basic Research Questions

Q. How can researchers formulate precise research questions for studies involving CID 20988?

- Begin by aligning the question with gaps in existing literature. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: "How does this compound influence [specific biochemical pathway] compared to [control compound] under [experimental conditions]?"

- Avoid vague terms (e.g., "study," "explore") and focus on measurable outcomes. Validate feasibility through preliminary literature reviews and pilot experiments .

Q. What experimental design principles are critical for studies on this compound's physicochemical properties?

- Use controlled variables (e.g., temperature, pH) and replicate experiments to ensure reproducibility. For stability studies, employ accelerated degradation protocols (e.g., ICH Q1A guidelines) and validate results using orthogonal analytical methods (e.g., HPLC, NMR) .

- Include negative controls to distinguish compound-specific effects from artifacts .

Q. How should researchers conduct a systematic literature review on this compound?

- Search databases (e.g., PubMed, Web of Science) using MeSH terms like "this compound," "[chemical class]," and "[biological target]." Use Boolean operators (AND/OR) to refine results.

- Screen abstracts for relevance, prioritize peer-reviewed studies, and synthesize data in tables comparing methodologies, outcomes, and limitations .

Advanced Research Questions

Q. How can conflicting data on this compound's bioactivity be resolved?

- Perform meta-analyses to quantify effect sizes across studies. Assess sources of heterogeneity (e.g., dosage variations, assay sensitivity) using statistical tools like I² or Q-tests.

- Validate findings through independent replication studies and cross-validate with in silico modeling (e.g., molecular docking) to confirm mechanistic hypotheses .

Q. What methodologies are recommended for analyzing measurement uncertainty in this compound-related experiments?

- Follow ISO 20988 guidelines to calculate combined standard uncertainty (CSU). For example, in spectrophotometric quantification, account for instrument calibration error, sample preparation variability, and inter-operator differences.

- Report expanded uncertainty (CSU × coverage factor, typically k=2 for 95% confidence) to ensure interpretability of results .

Q. How can this compound's role in molecular subtyping (e.g., cancer diagnostics) be rigorously investigated?

- Use immunohistochemistry (IHC) and microsatellite instability (MSI) analysis as dual validation methods. For instance, in colorectal carcinoma studies, correlate this compound expression with mismatch repair (MMR) competency using standardized scoring systems (e.g., Bethesda guidelines).

- Apply machine learning algorithms to identify patterns in high-dimensional datasets (e.g., RNA-seq, proteomics) .

Q. What strategies optimize reproducibility in this compound synthesis protocols?

- Document reaction conditions (e.g., solvent purity, catalyst load) in detail. Use reaction monitoring tools (e.g., in-situ FTIR) to track intermediate formation.

- Share raw data and code via repositories like Zenodo or GitHub to enable transparency .

Methodological Resources

- Data Contradiction Analysis : Use PRISMA flowcharts for systematic reviews and Cochrane risk-of-bias tools for quality assessment .

- Uncertainty Quantification : Reference ISO/TS 21748 for interlaboratory data harmonization .

- Advanced Analytics : Leverage Web of Science Research Assistant for topic mapping and citation network analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.